N-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is a complex organic compound, known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which incorporates a piperidine ring, a pyrazole ring, and a fluorobenzyl group, all of which contribute to its diverse chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide typically involves multiple steps:
Formation of the pyrazole ring: This step includes the reaction of hydrazine with an appropriate diketone to form the pyrazole.
Formation of the piperidine ring: This involves the cyclization of a suitable amine precursor under controlled conditions.
Attachment of the sulfonyl group: A sulfonyl chloride reacts with the pyrazole-piperidine intermediate to introduce the sulfonyl group.
Introduction of the fluorobenzyl group: Finally, a nucleophilic substitution reaction introduces the 4-fluorobenzyl group to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale, often employing continuous flow reactions, high-throughput screening of catalysts, and automated purification processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the piperidine or pyrazole rings, leading to the formation of corresponding N-oxides.
Reduction: The reduction of this compound typically affects the sulfonyl group, resulting in a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols react under mild conditions, often in the presence of a base such as sodium hydroxide.
Major Products
The main products of these reactions vary based on the reagent and conditions but often include oxidized or reduced forms of the original compound, or substituted derivatives with altered pharmacological properties.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide has found extensive use in the following fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: Acts as a probe to study the function of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group plays a crucial role in binding affinity, while the sulfonyl and pyrazole groups contribute to its activity profile. The precise mechanism can vary based on the biological context but often involves modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide stands out due to its unique combination of a fluorobenzyl group, pyrazole ring, and piperidine ring. Similar compounds include:
N-benzyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide: Lacks the fluorine atom, which affects its binding affinity and reactivity.
N-(4-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide: The chlorine atom provides different electronic effects compared to fluorine, leading to variations in activity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-21-12-16(10-20-21)26(24,25)22-8-2-3-14(11-22)17(23)19-9-13-4-6-15(18)7-5-13/h4-7,10,12,14H,2-3,8-9,11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFACPPMSOKHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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